
1-Chloro-cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-cyclopentanecarboxamide is an organic compound with the molecular formula C6H10ClNO. It is a derivative of cyclopentanecarboxamide, where a chlorine atom is substituted at the first position of the cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-cyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with thionyl chloride to form cyclopentanecarbonyl chloride, which is then treated with ammonia to yield cyclopentanecarboxamide. The final step involves chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-cyclopentanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form cyclopentanecarboxamide derivatives.
Reduction Reactions: The compound can be reduced to cyclopentanecarboxamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the amide group to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution: Cyclopentanecarboxamide derivatives.
Reduction: Cyclopentanecarboxamide.
Oxidation: Cyclopentanecarboxylic acid.
Applications De Recherche Scientifique
1-Chloro-cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Chloro-cyclopentanecarboxamide involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Cyclopentanecarbonitrile: Contains a nitrile group instead of an amide group, leading to different chemical properties and reactivity.
Cyclopentanecarboxylic acid: Contains a carboxylic acid group instead of an amide group, making it more acidic and reactive in different types of reactions
Uniqueness: 1-Chloro-cyclopentanecarboxamide is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Numéro CAS |
7472-66-4 |
|---|---|
Formule moléculaire |
C6H10ClNO |
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
1-chlorocyclopentane-1-carboxamide |
InChI |
InChI=1S/C6H10ClNO/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H2,8,9) |
Clé InChI |
LTDJOMDRXDKIEF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



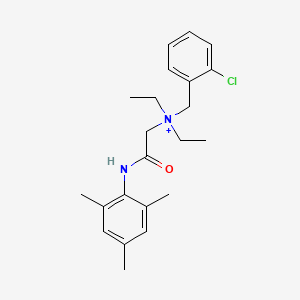
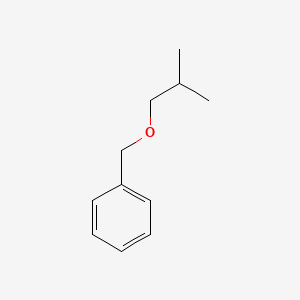
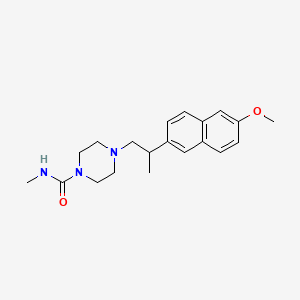
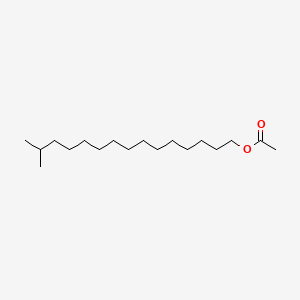
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
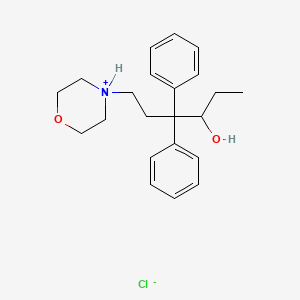
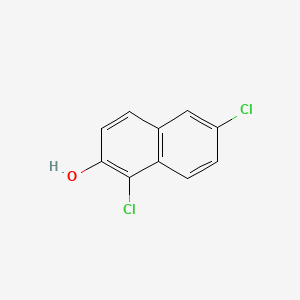
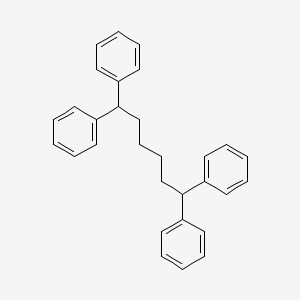
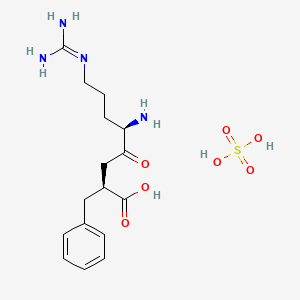

![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)
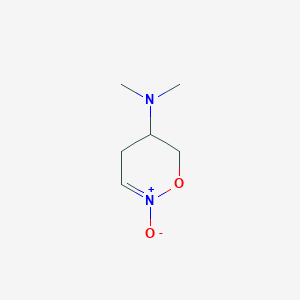
![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)
